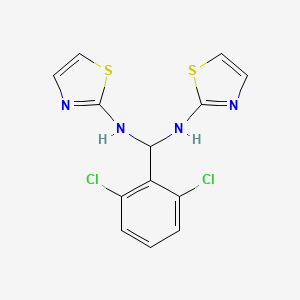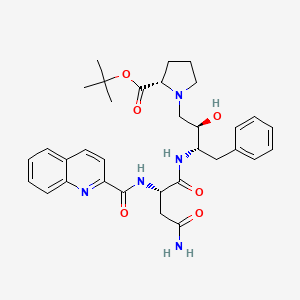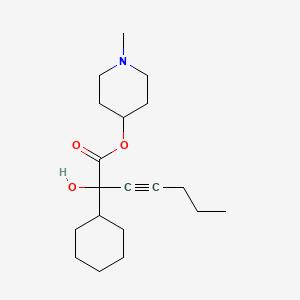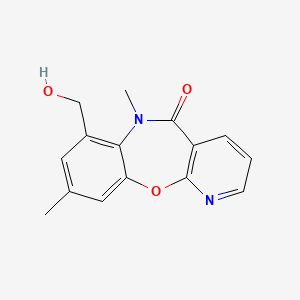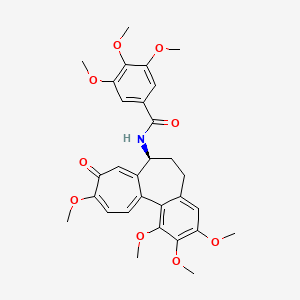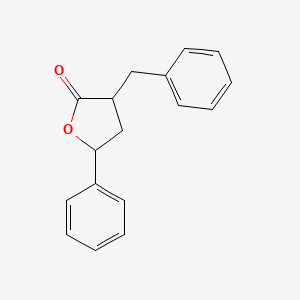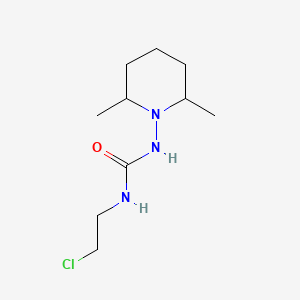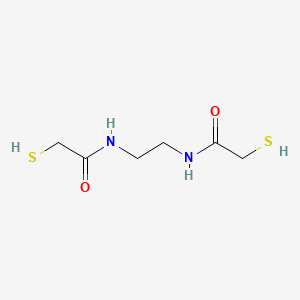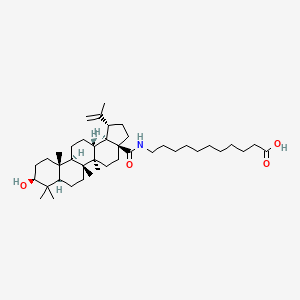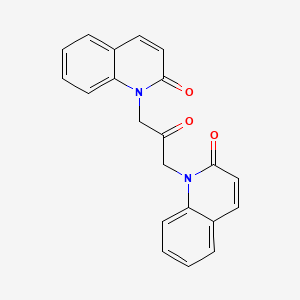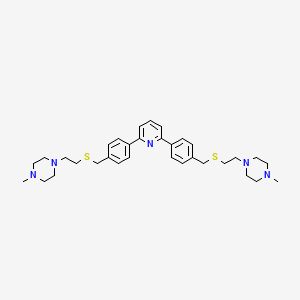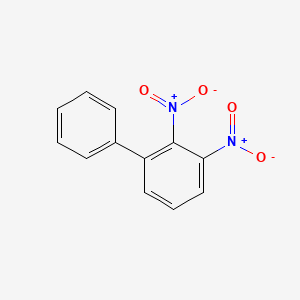
Dinitrodiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitrodiphenyl, specifically 4,4’-dinitrodiphenyl ether, is an organic compound characterized by two nitro groups attached to a diphenyl ether structure. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Dinitrodiphenyl ether can be synthesized through the reaction of potassium benzoate with 4-fluoronitrobenzene. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitro group facilitates the displacement of the fluorine atom by the benzoate ion.
Industrial Production Methods
Industrial production of 4,4’-dinitrodiphenyl ether often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,4’-Dinitrodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.
Major Products Formed
Reduction: 4,4’-Diaminodiphenyl ether.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Oxidation: Oxidized derivatives of diphenyl ether.
科学的研究の応用
Chemistry
In chemistry, 4,4’-dinitrodiphenyl ether is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, derivatives of 4,4’-dinitrodiphenyl ether are studied for their potential pharmacological activities. The compound itself, however, is primarily used as a chemical probe to study enzyme activities and reaction mechanisms.
Industry
Industrially, 4,4’-dinitrodiphenyl ether is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry.
作用機序
The mechanism by which 4,4’-dinitrodiphenyl ether exerts its effects is largely dependent on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
4,4’-Diaminodiphenyl ether: Similar structure but with amino groups instead of nitro groups.
4-Nitrodiphenyl ether: Contains only one nitro group.
Diphenyl ether: The parent compound without any nitro groups.
Uniqueness
4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to its analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
38094-35-8 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC名 |
1,2-dinitro-3-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H |
InChIキー |
IZRWZLBCZMYWIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


